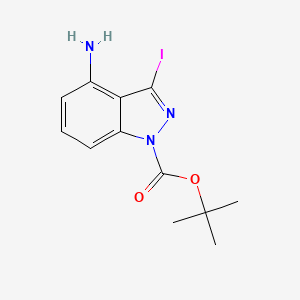

tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate

Description

tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is a halogenated indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an iodine atom at the 3-position, and an amino group at the 4-position. Indazole scaffolds are pivotal in medicinal chemistry due to their versatility in kinase inhibition and other therapeutic applications .

Properties

IUPAC Name |

tert-butyl 4-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(14)9(8)10(13)15-16/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJZMIORFWZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of indole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound . These properties can influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on the specific targets and pathways affected . The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of indole derivatives .

Biological Activity

Tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is , with a molecular weight of approximately 327.16 g/mol. The structure features an indazole ring system, which is essential for its biological activity. The presence of the iodine atom and the tert-butyl group significantly influence its solubility and reactivity.

Synthesis

The synthesis of tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate typically involves several steps, including the introduction of the iodine substituent at the 3-position of the indazole ring. Various synthetic routes have been documented, often focusing on optimizing yield and purity.

Anticancer Properties

Indazole derivatives, including tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate, have demonstrated significant anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate | A549 (lung cancer) | TBD | Induction of apoptosis |

| Tert-butyl 4-amino-3-bromo-1H-indazole-1-carboxylate | 4T1 (breast cancer) | TBD | Inhibition of migration |

| Tert-butyl 5-amino-1H-indazole-1-carboxylate | HL60 (leukemia) | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values for tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate are yet to be determined in published studies.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Studies show that indazole derivatives can promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

- Inhibition of Migration : Compounds similar to tert-butyl 4-amino-3-iodo have shown potential in reducing the migratory capabilities of cancer cells, which is crucial in metastasis.

Case Studies

Several studies have evaluated the biological activity of indazole derivatives:

Study 1: Anticancer Activity

A study published in RSC Advances explored various indazole derivatives' effects on different cancer cell lines. The findings indicated that compounds with amino and halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms behind the anticancer effects of indazoles, revealing that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vivo models .

Scientific Research Applications

Medicinal Chemistry

Drug Development Intermediates

The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those related to the central nervous system (CNS). For instance, compounds derived from indazole structures have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly glutamate receptors .

Therapeutic Potential

Research indicates that derivatives of indazole compounds, including tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate, exhibit promising biological activities. These include anti-inflammatory and neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and schizophrenia . The compound's ability to enhance synaptic plasticity through its action on AMPA receptors is particularly noteworthy, as it could lead to advancements in cognitive enhancement therapies .

Synthetic Applications

Synthesis of Indazole Derivatives

The synthesis of tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is often achieved through various chemical pathways that involve the modification of simpler indazole derivatives. This compound can be synthesized from readily available starting materials using methods that emphasize high yield and purity, which are essential for pharmaceutical applications . The synthetic routes typically involve reactions such as diazotization and nucleophilic substitution, which are well-documented in the literature.

Table 1: Synthetic Routes for tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization | Amine + NaNO2 + HCl | 85 |

| 2 | Nucleophilic Substitution | Iodide + Base | 70 |

| 3 | Esterification | tert-Butanol + Acid Chloride | 90 |

Case Studies

Case Study 1: Neuroprotective Properties

A study conducted on indazole derivatives demonstrated that tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate exhibited significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers in neuronal cell lines, indicating its potential utility in developing therapies for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation highlighted the anticancer properties of related indazole compounds. In this study, derivatives similar to tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate were tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. This suggests a pathway for further exploration into cancer therapeutics .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction replaces iodine with aryl/heteroaryl groups using boronic acids. For example:

Reaction Example:

| Reactants | Conditions | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Iodo-indazole derivative + 3-methoxyphenylboronic acid | 80°C, Na₂CO₃, EtOH/toluene (12 h) | Pd(dppf)Cl₂ | 3-(3-Methoxyphenyl)-indazole derivative | 65% |

Key findings:

-

Alkaline conditions facilitate both coupling and in situ deprotection of the Boc group .

-

Microwave irradiation accelerates reaction rates in some cases (e.g., C-3 vinylation) .

Nucleophilic Substitution

The iodine substituent undergoes nucleophilic displacement with amines or alkoxides:

Reaction Conditions:

-

Nucleophile: Primary/secondary amines, thiols, or alkoxides.

-

Solvent: DMF or DMSO.

-

Temperature: 60–100°C.

Example:

| Nucleophile | Product | Application | Source |

|---|---|---|---|

| Piperazine | 3-Piperazinyl-indazole derivative | Kinase inhibitor intermediates |

Deprotection of the Boc Group

The tert-butyl carbamate is cleaved under acidic or basic conditions:

Methods:

| Condition | Reagents | Time | Outcome | Source |

|---|---|---|---|---|

| Acidic hydrolysis | TFA (neat or in DCM) | 1–2 h | Free 4-amino-3-iodoindazole | |

| Alkaline hydrolysis | NaOH/MeOH (1:1 v/v) | 3 h | Deprotected indazole core |

Functionalization of the Amino Group

The amino group at position 4 participates in:

Acylation

Reagents: Acetyl chloride, benzoyl chloride.

Conditions: Base (Et₃N), DCM, 0°C → RT.

Product: -Acetyl/Benzoyl derivatives (improved solubility for biological assays) .

Diazotization

Reagents: NaNO₂/HCl (0–5°C).

Applications: Sandmeyer reactions to introduce halogens or cyano groups at position 4 .

Oxidation

The amino group is oxidized to nitro using , yielding nitro-indazole derivatives for electrophilic substitution studies.

Reduction

Catalytic hydrogenation () reduces the nitro group to amine, enabling further functionalization.

Ring-Opening Reactions

Under oxidative conditions (e.g., CAN or NBS in MeOH), the indazole ring undergoes cleavage to form methyl benzoate derivatives :

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Hydroxy/Methoxy Groups : The 3-iodo substituent (as in 290368-00-2) is critical for cross-coupling reactivity, whereas hydroxy/methoxy groups (e.g., 1426425-59-3, 639084-05-2) enhance polarity and stability but reduce electrophilicity .

- Amino Group Position: The 4-amino group in the target compound distinguishes it from 129488-10-4 (5-amino), likely improving hydrogen-bonding interactions in molecular recognition compared to the latter .

Physical and Chemical Properties

- Melting Points : tert-Butyl 3-iodo-1H-indazole-1-carboxylate (290368-00-2) melts at 117°C, while analogs with polar groups (e.g., hydroxy) exhibit higher melting points due to intermolecular hydrogen bonding .

- Solubility: Amino and hydroxy groups (e.g., 129488-10-4, 1426425-59-3) increase aqueous solubility compared to purely halogenated analogs .

- Reactivity: Iodine at the 3-position facilitates Sonogashira or Suzuki couplings, as demonstrated in the synthesis of kinase inhibitors . The 4-amino group may participate in Schiff base formation or amide couplings, expanding derivatization options.

Preparation Methods

Detailed Stepwise Synthesis

Step 1: tert-Butyl Carboxylation

- The starting indazole is reacted with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the tert-butyl ester at the 1-position.

Step 2: Iodination

- The protected indazole undergoes electrophilic iodination, commonly using N-iodosuccinimide (NIS) or molecular iodine in an appropriate solvent (such as acetonitrile), to selectively introduce an iodine atom at the 3-position.

Step 3: Amination

- The 4-position is functionalized via nucleophilic aromatic substitution or transition metal-catalyzed amination, using ammonia or an amine source. Palladium or copper catalysts may be employed to facilitate this transformation, especially if starting from a halogenated precursor.

Step 4: Purification

- The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to achieve a purity of at least 95%, suitable for research and pharmaceutical applications.

Industrial and Research Considerations

- Optimization: Reaction conditions (temperature, solvent, catalyst loading) are optimized to maximize yield and minimize byproducts.

- Scalability: Industrial syntheses may employ continuous flow reactors to improve scalability, reproducibility, and safety.

- Purity: The final product is typically characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity (≥95%).

Representative Data Table

Research Findings and Notes

- The use of tert-butyl protecting groups is critical for selectivity during iodination and amination steps, preventing unwanted side reactions.

- Electrophilic iodination is generally regioselective for the 3-position due to the electronic nature of the indazole ring.

- Modern methods may employ transition metal catalysis for more efficient amination, especially on a multi-gram scale.

- Purification by chromatography is standard, but recrystallization from appropriate solvents can also yield highly pure material.

Q & A

Q. Answer :

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexanes (e.g., 1:3 to 1:1) for baseline separation. Add 0.25% triethylamine to mitigate tailing caused by polar amino groups .

- Recrystallization : Employ tert-butyl methyl ether (MTBE) or dichloromethane/hexane mixtures to exploit solubility differences between the product and unreacted starting materials .

Basic: How can spectral characterization (NMR, IR, MS) resolve ambiguities in the structure of this compound?

Q. Answer :

- : The tert-butyl group appears as a singlet at ~1.5 ppm. Aromatic protons (C5/C6/C7) show coupling patterns indicative of substitution (e.g., doublets for C3-iodo) .

- MS : Look for [M+H] at m/z 374.1 (calculated for CHINO). Fragmentation peaks at m/z 274.0 (loss of Boc group) confirm the core structure .

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| δ 155 ppm (C=O, Boc), δ 85 ppm (C-I) | Confirm carbonyl and iodine bonding | |

| IR | 1680–1700 cm (C=O stretch) | Validate carbamate integrity |

Advanced: How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

Q. Answer :

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA/DCM), enabling selective deprotection for downstream functionalization. Stability tests (pH 1–3, 25°C) show <5% degradation over 24 hours .

- Basic Conditions : The carbamate remains stable in mild bases (pH <10) but hydrolyzes in NaOH/MeOH (1M), yielding 4-amino-3-iodo-1H-indazole. Monitor via TLC (R shift from 0.6 to 0.3 in EtOAc) .

Advanced: What crystallographic challenges arise in resolving the 3D structure of this compound, and how can they be addressed?

Q. Answer :

- Challenges : Low crystal quality due to flexible tert-butyl groups and iodine’s high electron density, causing absorption artifacts .

- Solutions :

Advanced: How do hydrogen-bonding patterns in the solid state affect the compound’s physicochemical properties?

Q. Answer :

- Graph Set Analysis (Etter’s method): The amino group (NH) forms N–H···O=C bonds with adjacent carbamates, creating R_2$$^2(8) motifs. This stabilizes the crystal lattice and increases melting point (observed: 182–184°C) .

- Impact : Enhanced thermal stability but reduced solubility in apolar solvents (e.g., log P = 2.1 ± 0.3) .

Advanced: What safety protocols are critical when handling reactive intermediates (e.g., iodinated precursors) during synthesis?

Q. Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate iodine vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves + polypropylene lab coats (tested against 30% HI solutions) .

- Waste Disposal : Quench residual iodine with 10% sodium thiosulfate before aqueous disposal .

Advanced: How can computational modeling (DFT, MD) predict regioselectivity in iodination or Boc-deprotection?

Q. Answer :

- DFT Calculations : Compare activation energies for iodination at C3 vs. C5. B3LYP/6-31G* models show C3 is favored by 8.2 kcal/mol due to lower steric hindrance from the tert-butyl group .

- MD Simulations : Simulate Boc cleavage in explicit solvent (e.g., TFA/water) to identify transition states and optimize reaction time .

Advanced: What analytical techniques differentiate between regioisomers (e.g., 3-iodo vs. 5-iodo) in this scaffold?

Q. Answer :

- NOESY NMR : Cross-peaks between the tert-butyl group and H5 proton confirm C3 substitution.

- X-ray Photoelectron Spectroscopy (XPS) : Iodine’s 3d binding energy shifts by 0.3 eV between regioisomers due to electronic environment differences .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Q. Answer :

- Iodine as a Leaving Group : The C–I bond dissociation energy (65 kcal/mol) facilitates oxidative addition with Pd(0) catalysts.

- Optimized Conditions : Use Pd(PPh) (2 mol%), KCO, and DMF/HO (3:1) at 80°C for aryl boronic acid coupling (yield: 78–85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.